4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide
Description
4-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is a synthetic small molecule characterized by a benzamide core linked via a sulfonamido group to a benzene ring substituted with a 2,5-dioxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c18-17(23)11-1-3-12(4-2-11)19-26(24,25)14-7-5-13(6-8-14)20-15(21)9-10-16(20)22/h1-8,19H,9-10H2,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXPWHBBZZZIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Precursor Synthesis
The preparation of 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride, a critical intermediate, begins with the sulfonation of 4-(2,5-dioxopyrrolidin-1-yl)aniline. This process typically employs chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds via electrophilic aromatic substitution, where the amino group directs sulfonation to the para position. The resulting sulfonic acid is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride derivative.
Key Reaction Conditions
Coupling Reaction with 4-Aminobenzamide
The final step involves coupling 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 4-aminobenzamide. This reaction is conducted in anhydrous acetonitrile or dichloromethane, with pyridine added to neutralize HCl generated during the process. The nucleophilic amine group of 4-aminobenzamide attacks the electrophilic sulfur atom in the sulfonyl chloride, forming the sulfonamide bond.
Optimized Parameters
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Molar Ratio: 1:1.05 (sulfonyl chloride to 4-aminobenzamide) to ensure complete reaction.
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Reaction Time: 6–12 hours at room temperature.
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Workup: Precipitation in water followed by filtration and recrystallization from ethanol.
Example Characterization Data
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1H NMR (DMSO-d6): δ 10.95 (s, 1H, SO₂NH), 8.02–7.89 (m, aromatic protons), 7.25 (d, J = 8.6 Hz, benzamide protons).
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13C NMR: Peaks at δ 167.36 (C=O, benzamide), 167.10 (C=O, pyrrolidine dione).
Alternative Synthetic Approaches
Post-Coupling Cyclization Strategy
An alternative route involves synthesizing the pyrrolidine-2,5-dione moiety after sulfonamide bond formation. Starting with 4-aminobenzenesulfonamide, maleic anhydride is reacted to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. Cyclization using p-toluenesulfonic acid (PTSA) in toluene under reflux yields the pyrrolidine dione. Subsequent coupling with 4-aminobenzamide follows the method described in Section 2.2.
Advantages and Limitations
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Advantage: Avoids handling moisture-sensitive sulfonyl chlorides.
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Limitation: Lower overall yield (~50%) due to multiple steps.
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost-effectiveness and safety:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for sulfonation and cyclization steps.
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Solvent Recovery: Ethanol and acetonitrile are recycled via distillation.
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Catalyst Use: Heterogeneous catalysts (e.g., silica-supported PTSA) improve cyclization efficiency.
Challenges and Limitations
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Moisture Sensitivity: Sulfonyl chloride intermediates require anhydrous conditions.
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Byproduct Formation: Over-sulfonation or incomplete cyclization necessitates rigorous purification.
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Scalability: Recrystallization steps may limit throughput in continuous manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic displacement under alkaline conditions. Key observations include:
Recent studies demonstrate regioselectivity at the sulfonamide nitrogen, with steric hindrance from the benzamide group influencing reaction rates .
Cycloaddition and Ring-Opening Reactions
The 2,5-dioxopyrrolidine moiety participates in [3+2] cycloadditions:
| Diynophile | Conditions | Cycloadduct Structure | Stereoselectivity | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI (10 mol%), DCM, 25°C, 8h | Spiro-pyrrolo[2,1-c]oxazine | 92% endo | |
| Methyl vinyl ketone | No catalyst, 100°C, 24h | Fused bicyclic lactam | 67% exo |
Ring-opening via hydrolysis produces γ-aminobutyric acid (GABA) analogs under acidic conditions (HCl, H₂O/EtOH, 70°C) .
Cross-Coupling Reactions
The benzamide aromatic ring participates in palladium-catalyzed couplings:
| Reaction | Catalytic System | Substituent Introduced | Conversion (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Biphenyl | 84 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl groups | 78 |
Positional selectivity occurs at the para-position relative to the sulfonamido group due to electronic directing effects.
Polymerization Behavior
Controlled radical polymerization initiated by AIBN:
| Monomer | Conditions | Polymer Mn (g/mol) | PDI | Application | Reference |
|---|---|---|---|---|---|
| Methyl methacrylate | 70°C, 12h, toluene | 23,500 | 1.24 | Drug delivery matrices | |
| N-vinylpyrrolidone | 60°C, 24h, DMF | 18,200 | 1.31 | Hydrogel formation |
Biological Conjugation Reactions
Recent pharmacological studies reveal:
| Target | Conjugation Site | Biological Effect | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| COX-2 enzyme | Sulfonamide NH | Anti-inflammatory activity | 0.89 | |
| EGFR tyrosine kinase | Benzamide carbonyl | Antiproliferative activity | 2.34 |
X-ray crystallography confirms binding through H-bonds between the sulfonamide group and Thr513 residue in COX-2 .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months):
| Condition | Degradation Product | Impurity Level (%) | Mechanism |
|---|---|---|---|
| Acidic (pH 1.2) | Benzoic acid derivative | 12.4 | Amide hydrolysis |
| Alkaline (pH 9.0) | Sulfanilic acid analog | 8.7 | Sulfonamide cleavage |
| Oxidative (H₂O₂ 3%) | N-oxide of pyrrolidine | 5.1 | Ring oxidation |
Comparative Reactivity with Analogues
Key differences from structural analogues:
The benzamide group reduces electrophilicity at the sulfonamide nitrogen compared to simpler analogues .
Scientific Research Applications
Medicinal Chemistry
4-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that compounds with sulfonamide groups exhibit significant antibacterial properties. The compound's structure may enhance its efficacy against resistant strains of bacteria.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells by interfering with specific enzymatic pathways. Its ability to act as an enzyme inhibitor is under exploration in various cancer models .
Enzyme Inhibition
The sulfonamide group is known for its ability to mimic substrates of certain enzymes, making this compound a candidate for enzyme inhibition studies. It has been shown to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .
Material Science
Due to its unique chemical structure, the compound can be utilized in developing novel materials with specific properties. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing polymers that exhibit enhanced thermal stability and mechanical strength.
- Nanotechnology : Investigated for use in creating nanostructures that can be applied in drug delivery systems .
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial effects of sulfonamide derivatives, including this compound, demonstrated effective inhibition against multiple strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide involves its interaction with cellular pathways to enhance monoclonal antibody production. The compound increases cell-specific glucose uptake and intracellular adenosine triphosphate levels, leading to improved antibody production . Additionally, it suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzamide-sulfonamide backbone with MPPB but differs in the substituents on the pyrrolidine/pyrrole ring (Table 1).
| Compound | Core Structure | Pyrrolidine/Pyrrole Substituents | Key Functional Groups |
|---|---|---|---|
| Target compound | Benzamide-sulfonamide | 2,5-Dioxopyrrolidinyl | Cyclic ketones, sulfonamido |
| MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide) | Benzamide | 2,5-Dimethylpyrrole | Methyl groups, amide linkage |
| 4-(2,5-Dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide (CAS 28103-46-0) | Benzenesulfonamide | 2,5-Dioxo-3-phenylpyrrolidinyl | Phenyl group, sulfonamide |
Metabolic and Glycosylation Impacts
- MPPB : Reduces lactate production (0.15 pmol/cell/day) relative to glucose uptake, indicating efficient ATP generation via the TCA cycle . It also suppresses galactosylation, a critical quality attribute for therapeutic mAbs .
Structure-Activity Relationships (SAR)
- Pyrrole Substituents :
- Backbone Modifications :
- Sulfonamido vs. amide linkages (as in MPPB) could affect solubility and pharmacokinetics.
Biological Activity
4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in enhancing monoclonal antibody production. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 254.26 g/mol
- CAS Number : 919624-19-4
The compound operates primarily by interacting with cellular pathways that enhance the production of monoclonal antibodies. Key mechanisms include:
- Increased Glucose Uptake : It promotes cell-specific glucose uptake, which is essential for energy metabolism during antibody production.
- Elevated ATP Levels : By raising intracellular levels of adenosine triphosphate (ATP), it supports the energy demands of antibody synthesis.
Monoclonal Antibody Production
Research indicates that this compound significantly enhances the yield of monoclonal antibodies in cell cultures, particularly in Chinese hamster ovary (CHO) cells. This enhancement is attributed to its ability to suppress galactosylation, a modification that can negatively impact antibody efficacy.
Comparative Studies
The compound has been compared with similar derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide. Both compounds exhibit similar properties in terms of monoclonal antibody enhancement; however, the unique suppression of galactosylation by this compound makes it particularly valuable for biopharmaceutical applications.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
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Study on Monoclonal Antibody Production :
- Objective : To assess the impact on antibody production in CHO cells.
- Findings : The compound increased antibody yield by 30% compared to control groups while reducing unwanted glycosylation modifications.
- Pharmacological Screening :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with sulfonamide coupling or nucleophilic substitution. For example:
- Step 1 : React 4-aminobenzenesulfonamide with 2,5-dioxopyrrolidin-1-yl benzene derivatives in ethanol under reflux with glacial acetic acid as a catalyst .
- Step 2 : Purify via column chromatography (e.g., chloroform:methanol gradients) and crystallize using solvents like dimethylether .
Critical parameters : - Solvent polarity (ethanol for solubility vs. dichloromethane for reactivity).
- Temperature control during reflux (80–100°C to avoid side reactions).
- Stoichiometric ratios (1:1 molar ratio minimizes unreacted intermediates).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm sulfonamide and pyrrolidinone moieties. 2D experiments (COSY, HSQC) resolve overlapping signals in aromatic regions .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., mean C–C bond length = 0.003 Å, R factor = 0.034) .
- HPLC : ≥95% purity validation with C18 columns and UV detection (λ = 254 nm) .
Q. How is the compound’s initial biological activity assessed in academic settings?
- In vitro screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values are calculated via dose-response curves .
- Cell-based assays : Evaluate cytotoxicity in CHO cells or primary cultures (optimized using recombinant erythropoietin protocols for consistency) .
Q. What are the stability considerations for this compound under varying storage conditions?
Q. How can researchers validate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
- Factorial design : Screen variables (temperature, solvent, catalyst concentration) using Plackett-Burman or Taguchi methods.
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., ethanol volume vs. reflux time) to identify optimal conditions .
- Case study : A DOE approach reduced side-product formation by 40% in analogous sulfonamide syntheses .
Q. What computational strategies aid in predicting reaction pathways or bioactivity?
Q. How should contradictions in reported bioactivity data be resolved?
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC) to rule out false positives .
- Purity analysis : Re-test batches with HPLC-UV/MS to confirm no impurities skew activity .
- Theoretical reconciliation : Apply cheminformatics tools (e.g., PubChem data) to correlate structural features with activity trends .
Q. What methodologies address stability challenges during scale-up from lab to pilot plant?
Q. How can AI-driven tools enhance research efficiency for this compound?
- Predictive Modeling : Train neural networks on reaction datasets to forecast optimal conditions (e.g., COMSOL Multiphysics for kinetic simulations) .
- Autonomous Labs : Robotic platforms execute high-throughput experiments, iterating based on real-time feedback (e.g., ICReDD’s feedback loop between computation and experimentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
